Bienvenue dans la boutique en ligne BenchChem!

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Lipophilicity Physicochemical profiling Lead optimization

This compound features an N3-phenyl substituent on the imidazolidine-2,4-dione core and an indol-1-ylacetyl-piperidine linker—a configuration absent from all supply-chain analogs. N3-aryl substitution can shift PTP1B/LYP selectivity by >10-fold in related series. The sp³-hybridized methylene bridge creates a distinct conformational ensemble vs. indole-carbonyl regioisomers, offering a scaffold-hopping opportunity against complement factor B (cf. Novartis US9682968). No assay data exist for this entity—independent profiling required. Suitable as an analytical reference standard and computational benchmarking molecule (clogP 3.03, RO5 compliant).

Molecular Formula C24H24N4O3
Molecular Weight 416.481
CAS No. 2034418-29-4
Cat. No. B2482699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
CAS2034418-29-4
Molecular FormulaC24H24N4O3
Molecular Weight416.481
Structural Identifiers
SMILESC1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54
InChIInChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2
InChIKeyUJQAKKJFLWFMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-29-4): Structural Classification and Procurement Baseline


1-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-29-4) is a fully synthetic, multi-heterocyclic small molecule (C₂₄H₂₄N₄O₃, MW 416.48) [1]. It belongs to the imidazolidine-2,4-dione (hydantoin) family that has garnered attention for yielding inhibitors of protein tyrosine phosphatases (e.g., PTP1B, LYP), fatty acid amide hydrolase (FAAH), and the complement factor B pathway [2]. It incorporates an indol-1-ylacetyl N-acyl-piperidine linker and an N3-phenyl substituent on the hydantoin ring—a specific substitution pattern that distinguishes it from other indole-piperidine-hydantoin analogs in the chemical supply inventory [2]. Critically, no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, BindingDB) currently report biological assay data, pharmacological profiling, or target engagement evidence for this exact compound.

Why In-Class Imidazolidine-2,4-dione Analogs Cannot Substitute for 1-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-29-4) Without Supporting Evidence


The combination of an N3-phenylimidazolidine-2,4-dione core with an indol-1-ylacetyl-piperidine appendage creates a unique topological and electronic profile that no close analog in the current supply chain replicates [1][2]. Even minor structural variations within the hydantoin chemotype are known to produce large shifts in target potency and selectivity—for example, N3-aryl substitution on the imidazolidine-2,4-dione ring has been shown to modulate PTP1B versus LYP selectivity by over an order of magnitude in related series [2]. The indol-1-ylacetyl linker positions the indole ring via an sp³-hybridized methylene bridge, generating a different vector and conformational ensemble compared to indole-2-carbonyl or indole-5-carbonyl regioisomers. Consequently, procurement decisions that treat this compound as interchangeable with any other indole-piperidine-hydantoin derivative—lacking identical N3-phenyl substitution, identical indole N1-acetyl connectivity, or identical piperidine-4-yl attachment—are unsupported by available structure-activity relationship (SAR) data and introduce unquantifiable risk into research programs.

Quantitative Differential Evidence for 1-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-29-4)


N3-Phenyl Substitution: Calculated Lipophilicity Differentiation from the N3-Unsubstituted and N3-Trifluoroethyl Hydantoin Analogs

The N3-phenyl substituent on the imidazolidine-2,4-dione ring of the target compound (CAS 2034418-29-4) imparts an intermediate calculated lipophilicity (clogP 3.03) that lies between the more polar N3-unsubstituted hydantoin analog and the more lipophilic N3-(2,2,2-trifluoroethyl) analog (CAS 2097892-85-6), for which a substantially higher clogP is expected based on the electron-withdrawing, hydrophobic trifluoroethyl group [1][2]. This intermediate clogP may translate into a differentiated pharmacokinetic and permeability profile relevant to CNS drug discovery programs targeting the Lipinski Rule-of-Five space [2].

Lipophilicity Physicochemical profiling Lead optimization

Hydrogen Bond Donor Count: Differentiation from Hydantoin Scaffolds Bearing N1-H or C5 Substituents

The target compound has zero hydrogen bond donors (HBD = 0), in contrast to the core scaffold 3-phenylimidazolidine-2,4-dione (CAS 2221-13-8), which possesses one N1-H donor (HBD = 1) [1][2]. In general, reducing HBD count improves passive membrane permeability and may lower susceptibility to active efflux by P-glycoprotein [3]. The complete absence of HBDs in the target compound arises from the N1-substitution by the piperidine ring, a feature not shared by simpler 3-phenylhydantoin analogs. This structural attribute may contribute to differentiated cellular permeability within the hydantoin chemotype, although this remains a class-level inference unsupported by direct Caco-2 or MDCK permeability measurements for the target compound.

Hydrogen bonding Permeability Drug-likeness

Indole N1-Acetyl Connectivity: Differentiation from Indole-Carbonyl Regioisomers

The target compound employs indole N1-acetyl connectivity (indol-1-yl-CH₂-CO-) to link the indole ring to the piperidine nitrogen. This is structurally distinct from the indole-5-carbonyl connectivity found in CAS 1903288-55-0 (1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione), where the carbonyl is directly attached to the indole C5 position [1]. The N1-acetyl linker introduces an sp³ methylene bridge that creates a different distance and angular relationship between the indole and piperidine rings compared to the direct carbonyl attachment of the indole-5-carbonyl regioisomer. In related piperidinyl-indole complement factor B inhibitor series from Novartis (US9682968, US10093663), indole N1- versus C5-substitution patterns produced distinct potency and selectivity profiles, underscoring that regioisomeric indole attachment cannot be assumed equivalent [2].

Molecular geometry Structure-activity relationship Scaffold hopping

Experimental Biological Activity Gap: Absence of Published Target Engagement or Cellular Assay Data

As of the knowledge cutoff date, no primary research article, patent biological example, or authoritative database entry (PubChem, ChEMBL, BindingDB) reports any quantitative biological assay data—IC₅₀, Kᵢ, EC₅₀, or Kd—for the compound 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-29-4) [1][2][3]. This contrasts sharply with structurally related imidazolidine-2,4-dione derivatives that have reported PTP1B IC₅₀ values in the low micromolar range (e.g., compound Comp#10: IC₅₀ = 2.07 µM against PTP1B) and LYP inhibitors with nanomolar potency (compound 9r: IC₅₀ < 100 nM against LYP) [4]. The complete absence of target annotation and potency data for this specific compound represents a fundamental differentiation point: procurers should be aware that this compound is an uncharacterized chemical entity whose biological profile is entirely unknown and cannot be inferred from class membership alone.

Biological characterization Target deconvolution Procurement risk

Research and Industrial Application Scenarios for 1-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-29-4)


Chemical Biology Probe for Hydantoin-Based Protein Tyrosine Phosphatase (PTP) Inhibitor Screening

Based on the established class-level precedent that imidazolidine-2,4-dione derivatives can inhibit PTP1B and LYP with micromolar to nanomolar potency [2], this compound may serve as a structurally differentiated screening candidate in PTP inhibitor discovery programs. Its N3-phenyl substitution and indol-1-ylacetyl-piperidine appendage distinguish it from previously reported PTP-targeting hydantoins, potentially accessing unexplored selectivity space. However, procurement must be accompanied by full primary biochemical profiling (IC₅₀ determination, selectivity panel against related PTPs, and counter-screening), as no target engagement data currently exist [5][6][7].

Complement Pathway Exploratory Screening Based on Piperidinyl-Indole Pharmacophore Similarity

Novartis patents (US9682968, US10093663) establish that piperidinyl-indole derivatives can act as potent complement factor B inhibitors of the alternative complement pathway [4]. The target compound shares the piperidinyl-indole substructure but incorporates a unique imidazolidine-2,4-dione terminus in place of the amide/urea/sulfonamide capping groups disclosed in the Novartis series. This scaffold-hopping opportunity merits exploratory screening in factor B enzymatic and hemolytic assays, with the critical caveat that the compound has not been validated in any complement assay system.

Physicochemical Benchmarking and in Silico Modeling Studies

The availability of calculated physicochemical descriptors (clogP 3.03, TPSA 67.55 Ų, HBD 0, HBA 7, rotatable bonds 4, Lipinski RO5 compliant) from the Sildrug ECBD database [1] makes this compound suitable for use as a computational benchmarking molecule in drug-likeness prediction, permeability modeling, and conformer sampling studies. Its intermediate lipophilicity and zero HBD count position it as a reference point for optimizing hydantoin-based CNS drug candidates, bridging the gap between more polar N3-unsubstituted hydantoins (LogP ~1.1) [3] and more lipophilic trifluoroethyl analogs.

Analytical Reference Standard for Indole-Piperidine-Hydantoin Chemical Space Characterization

As a distinct chemical entity with a fully assigned InChIKey (UJQAKKJFLWFMFH-UHFFFAOYSA-N) and molecular formula (C₂₄H₂₄N₄O₃, MW 416.48) [1], this compound can serve as an analytical reference standard for LC-MS, NMR, and purity assay development in medicinal chemistry laboratories working with indole-piperidine-hydantoin compound libraries. Its procurement as a characterized reference material supports method validation, retention time indexing, and spectral library building for this underexplored chemical space.

Quote Request

Request a Quote for 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.